molecular formula C26H47NNaO8S B1343284 Taurocholic acid sodium salt hydrate CAS No. 312693-83-7

Taurocholic acid sodium salt hydrate

Cat. No. B1343284
CAS RN: 312693-83-7
M. Wt: 556.7 g/mol
InChI Key: IXLYDXMGHAHJOV-NEMAEHQESA-N
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Description

Taurocholic acid sodium salt hydrate is a bile acid with detergent capabilities . It is synthesized from cholic acid and is the principal constituent of the bile of carnivorous animals . It acts as a detergent to solubilize fats for absorption and is itself absorbed .


Synthesis Analysis

This compound is synthesized from cholic acid . It is the product of conjugation of cholic acid with taurine .


Molecular Structure Analysis

The empirical formula of this compound is C26H44NNaO7S · xH2O . The molecular weight is 537.68 on an anhydrous basis .


Chemical Reactions Analysis

This compound is known to show choleretic activity, promoting the secretion of bile from the liver .


Physical And Chemical Properties Analysis

This compound is an anionic bile acid detergent . It is a powder form with a micellar average molecular weight of 2100 . It has a specific rotation of [α]20/D +22°, c = 3 in H2O .

Scientific Research Applications

Cholestasis Study

Taurocholic acid sodium salt hydrate has been studied for its role in bile flow and liver function. In a study by Javitt (1966), the intravenous administration of taurocholate in rats resulted in increased bile flow and bile acid excretion, providing insights into its effects on liver function and cholestasis (Javitt, 1966).

Microbial Growth Influence

Tannock et al. (1997) examined the effect of sodium taurocholate on the growth of Lactobacilli strains. Their findings revealed that this bile salt can stimulate, inhibit, or have no effect on the growth of different Lactobacilli strains, highlighting its variable impact on microbial growth (Tannock, Bateup, & Jenkinson, 1997).

Fat Absorption and Digestive Health

Austad, Lack, and Tyor (1967) demonstrated the critical role of taurocholic acid in fat absorption and the importance of an intact distal small intestine for maintaining the enterohepatic circulation of bile salts, crucial for overall lipid absorption in humans (Austad, Lack, & Tyor, 1967).

Hepatic Extraction and Secretion

Research by O'Máille, Richards, and Short (1967) focused on the hepatic extraction of taurocholate in dogs, providing valuable information about its uptake and secretion by the liver, which is vital for understanding liver function and bile production (O'Máille, Richards, & Short, 1967).

Bile Acid Biosynthesis Regulation

Shefer et al. (1969) explored how the hepatic biosynthesis of bile salts is controlled by the quantity of bile salt returning to the liver. Their study on rats showed that taurocholate infusion can affect bile acid secretion, suggesting a feedback mechanism in bile acid biosynthesis (Shefer, Hauser, Bekersky, & Mosbach, 1969).

Germination of Clostridium difficile Spores

Wheeldon, Worthington, and Lambert (2011) found that sodium taurocholate acts as a germinant for Clostridium difficile spores, with certain amino acids acting as co-germinants. This discovery is significant for understanding the life cycle and pathogenesis of this bacterium (Wheeldon, Worthington, & Lambert, 2011).

Mechanism of Action

Taurocholic acid sodium salt hydrate is known to induce chondrogenesis and osteogenesis in mesenchymal stem cells . It has been found to ameliorate secondary osteoporosis and delay the development of intervertebral disc degeneration in mice by targeting MAPK3 . It also acts as a physiological transport substrate for the bile salt export pump/sister of Pgp (BSEP/spgp), Na (+) /taurocholate cotransporter (NTCP) and MRP3 into the hepatic carnalicular .

Safety and Hazards

Taurocholic acid sodium salt hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Relevant Papers The paper titled “Discovery of Taurocholic Acid Sodium Hydrate as a Novel Repurposing Drug for Intervertebral Disc Degeneration by Targeting MAPK3” provides valuable insights into the potential therapeutic applications of this compound .

properties

CAS RN

312693-83-7

Molecular Formula

C26H47NNaO8S

Molecular Weight

556.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate

InChI

InChI=1S/C26H45NO7S.Na.H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;1H2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1

InChI Key

IXLYDXMGHAHJOV-NEMAEHQESA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na]

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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